molecular formula C26H26N4O3S B11086607 N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-40-7

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11086607
CAS No.: 539808-40-7
M. Wt: 474.6 g/mol
InChI Key: HUJZDDQHPQMFCG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The starting materials might include 2,3-dimethylaniline, 4-methoxybenzaldehyde, and phenoxymethyl chloride

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its triazole moiety, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to specific molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.

Uniqueness

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activities or chemical reactivity compared to other triazole derivatives.

Conclusion

This compound is a complex organic compound with potential applications in various scientific fields

Properties

CAS No.

539808-40-7

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-18-8-7-11-23(19(18)2)27-25(31)17-34-26-29-28-24(16-33-22-9-5-4-6-10-22)30(26)20-12-14-21(32-3)15-13-20/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

HUJZDDQHPQMFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)C

Origin of Product

United States

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